molecular formula C16H21N3O3 B2991555 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014028-27-3

3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2991555
CAS No.: 1014028-27-3
M. Wt: 303.362
InChI Key: MCTMLVLUKJVPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014028-27-3) is a trisubstituted-pyrazol carboxamide compound of significant interest in pharmacological research, particularly as a novel and potent Farnesoid X Receptor (FXR) antagonist . The farnesoid X receptor is a ligand-dependent transcription factor that plays a major role as a bile acid sensor, regulating critical gene networks involved in cholesterol metabolism, lipid homeostasis, and bile acid synthesis . Antagonizing FXR is considered a promising therapeutic strategy for treating metabolic disorders such as cholestasis and hypercholesterolemia, as it may upregulate the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing overall cholesterol concentrations . This compound serves as an excellent chemical tool for elucidating the complex biological functions of FXR. Pyrazole carboxamide derivatives have been identified as a privileged scaffold in drug discovery, demonstrating high binding affinity and potent antagonistic activity in biochemical assays . Researchers can utilize this high-purity compound to investigate pathways in liver metabolism and explore new treatments for components of the metabolic syndrome. The molecular formula for this compound is C16H21N3O3 and it has a molecular weight of 303.3562 g/mol . Applications: This product is intended for research applications only, including but not limited to: investigation of FXR signaling pathways, studies on cholesterol and lipid metabolism, and the development of potential therapies for metabolic diseases. Important Note: This product is for research use only and is not intended for human or animal use .

Properties

IUPAC Name

3-ethoxy-N-(2-ethoxyphenyl)-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-19-11-12(16(18-19)22-6-3)15(20)17-13-9-7-8-10-14(13)21-5-2/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTMLVLUKJVPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Introduction of Ethoxy Groups : Ethoxy groups are introduced through alkylation reactions using ethyl halides.
  • Formation of Carboxamide : The final step involves the conversion of the intermediate to the carboxamide structure via reaction with an amine.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often possess anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Analgesic Properties

The analgesic effects of pyrazoles are well-documented, with some studies demonstrating efficacy comparable to traditional analgesics like aspirin and ibuprofen. This is attributed to their ability to modulate pain pathways in the central nervous system .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammatory responses.
  • Receptor Modulation : Interaction with various receptors, including those related to pain and inflammation, can alter signal transduction pathways leading to reduced pain sensation and inflammation.

Research Findings and Case Studies

StudyFindings
Demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes.
Showed anticancer activity in vitro against several cancer cell lines, suggesting potential for therapeutic use.
Investigated the analgesic properties, finding comparable effects to established analgesics.

Comparison with Similar Compounds

Positional Isomerism in Pyrazole Derivatives

  • 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (CAS 1172917-86-0, C₁₅H₁₈FN₃O₃) differs by having the ethoxy group at the pyrazole’s 4-position instead of 3.
  • 3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 1014027-25-8, C₁₄H₁₆FN₃O₂) retains the 3-ethoxy pyrazole but substitutes the phenyl ring with a fluorine at the 3-position.

Electron-Withdrawing vs. Electron-Donating Groups

  • 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (CAS 1014028-40-0, C₁₅H₁₆F₃N₃O₃ ) features a trifluoromethoxy group on the phenyl ring. The strong electron-withdrawing effect of -OCF₃ increases lipophilicity (logP ~2.8 estimated) compared to the target compound’s ethoxy group (logP ~2.2), which may enhance membrane permeability .
  • 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9, C₁₃H₁₆N₄O₂) replaces the ethoxy with an amino group. The amino group’s hydrogen-bonding capacity increases aqueous solubility (estimated ~15 mg/L vs. <5 mg/L for the target compound) but reduces metabolic stability .

Functional Group Modifications

Chlorinated Pyrazole Derivatives

  • (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (Compound 8b) introduces a chlorine atom at the pyrazole’s 4-position and a methylsulfonyl allyl group.

Heterocyclic Extensions

  • 1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 515150-39-7, C₂₁H₂₀N₄OS) incorporates a benzothiazole moiety.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₆H₂₁N₃O₃ 303.36 3-ethoxy pyrazole, 2-ethoxyphenyl Moderate lipophilicity -
3-ethoxy-1-ethyl-N-(3-fluorophenyl)-... (1014027-25-8) C₁₄H₁₆FN₃O₂ 277.29 3-fluoro phenyl Enhanced polarity
3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-... (1014028-40-0) C₁₅H₁₆F₃N₃O₃ 343.30 4-trifluoromethoxy phenyl High lipophilicity
4-ethoxy-1-(4-fluorophenyl)-... (1172917-86-0) C₁₅H₁₈FN₃O₃ 307.32 4-ethoxy pyrazole, 4-fluoro phenyl Steric hindrance at pyrazole 4-position

Research Implications

  • Pharmacokinetics : Ethoxy groups in the target compound balance lipophilicity and metabolic stability, while fluorinated analogs (e.g., ) may exhibit prolonged half-lives due to resistance to oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.